molecular formula C21H17ClF3N3O2S B11041194 2-[3-Allyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-YL]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

2-[3-Allyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-YL]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11041194
M. Wt: 467.9 g/mol
InChI Key: NAERPBOLZDMKDH-UHFFFAOYSA-N
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Description

2-[3-Allyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-YL]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Allyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-YL]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring. This can be achieved by reacting an appropriate thioamide with an α-haloketone under basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Phenylimino Group: The phenylimino group is typically introduced through a condensation reaction between aniline and an appropriate aldehyde or ketone.

    Final Coupling: The final step involves coupling the thiazole derivative with 2-chloro-5-(trifluoromethyl)phenyl acetic acid or its derivative under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting bioactivity due to its structural features. It could be investigated for potential antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. The presence of the thiazole ring and the phenylimino group suggests possible interactions with biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals, pharmaceuticals, or specialty chemicals.

Mechanism of Action

The mechanism by which 2-[3-Allyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-YL]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide exerts its effects would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and phenylimino group are likely involved in binding interactions, while the allyl and trifluoromethyl groups could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-[3-Allyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-YL]-N-phenylacetamide: Similar structure but lacks the chloro and trifluoromethyl groups.

    2-[3-Allyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-YL]-N-[2-chloro-phenyl]acetamide: Similar but without the trifluoromethyl group.

Uniqueness

The presence of both the chloro and trifluoromethyl groups in 2-[3-Allyl-4-oxo-2-(phenylimino)-1,3-thiazolan-5-YL]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide makes it unique. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H17ClF3N3O2S

Molecular Weight

467.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxo-2-phenylimino-3-prop-2-enyl-1,3-thiazolidin-5-yl)acetamide

InChI

InChI=1S/C21H17ClF3N3O2S/c1-2-10-28-19(30)17(31-20(28)26-14-6-4-3-5-7-14)12-18(29)27-16-11-13(21(23,24)25)8-9-15(16)22/h2-9,11,17H,1,10,12H2,(H,27,29)

InChI Key

NAERPBOLZDMKDH-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C(SC1=NC2=CC=CC=C2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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